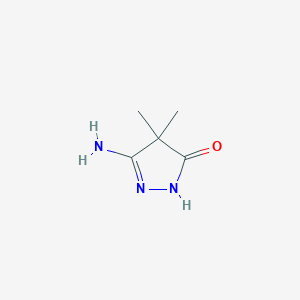

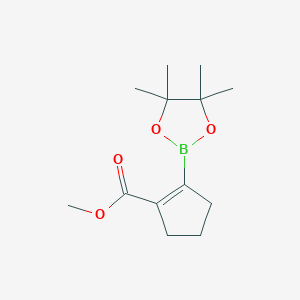

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one” is a chemical compound that is part of the pyrazole family . Pyrazoles are a type of five-membered heterocyclic compound that contain two nitrogen atoms . They are found in a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one”, often involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a chemosensor was synthesized by condensation reaction using “4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one” and “2,5-dihydroxy actophenone” .Molecular Structure Analysis

The molecular structure of “5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one” can be analyzed using various methods such as X-ray analysis and 3D SD file . These methods provide detailed information about the arrangement of atoms in the molecule and their chemical bonds.Chemical Reactions Analysis

The chemical reactions involving “5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one” can be complex and varied. For example, it has been used as an effective sensor of metal ions . In another study, a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one” can be determined using various techniques such as UV spectrum and NMR spectrum . These techniques provide information about the compound’s absorption peaks, chemical shifts, and other properties.Scientific Research Applications

Organic Synthesis

5-Amino-pyrazoles, including 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are used in the design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used in planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Fused Heterocycles

Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Development of New Drugs

Imidazole, a related compound to 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Industrial Applications

Mechanism of Action

Target of Action

Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a broad range of biological targets, including enzymes, receptors, and dna structures .

Mode of Action

It’s worth noting that similar compounds have shown a wide range of interactions with their targets, leading to various biological effects .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

3-amino-4,4-dimethyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2)3(6)7-8-4(5)9/h1-2H3,(H2,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPZVKLJDRCVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NNC1=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3006210.png)

![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/no-structure.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)

![2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B3006229.png)

![2-(4-Fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide](/img/structure/B3006231.png)